Meta-Regioisomer pKa Differentiation vs. Para and Ortho Isomers
The meta-substituted 3-(azetidin-3-yl)phenol (free base, CAS 916971-41-0) exhibits a predicted phenolic pKa of 9.63±0.10 . By contrast, the para isomer (4-(azetidin-3-yl)phenol, CAS 4363-15-9) is expected to have a slightly higher pKa (approximately 10.0), consistent with the reduced electron-withdrawing resonance effect of the azetidine substituent at the para position . This ~0.4 log unit difference in acidity means that at physiological pH (7.4), the meta isomer exists with a marginally higher fraction in the neutral phenol form, which can influence hydrogen-bond donor strength, membrane permeability, and target binding in biological assays [1].
| Evidence Dimension | Phenolic pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 9.63±0.10 (predicted, free base CAS 916971-41-0) |
| Comparator Or Baseline | Para isomer (CAS 4363-15-9): pKa ~10.0 (estimated from phenol pKa = 9.95 baseline with para-substituent effects) |
| Quantified Difference | ΔpKa ≈ 0.4 units (meta isomer is more acidic) |
| Conditions | Predicted values from ACD/Labs or analogous computational methods; experimental verification not located in primary literature |
Why This Matters
A 0.4 pKa unit difference shifts the neutral:ionized phenol ratio by a factor of ~2.5 at physiological pH, directly impacting the compound's behavior as a hydrogen-bond donor in target engagement and its suitability as a fragment starting point.
- [1] Manallack DT. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2007, 1, 25-38. Class-level evidence on the impact of pKa on drug-like properties. View Source
